![molecular formula C19H24N4O3 B2705351 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate CAS No. 903446-68-4](/img/structure/B2705351.png)
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Piperazine derivatives, which include compounds similar to the one you’re asking about, can exhibit a wide range of biological activity . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol . The product’s structure is typically assigned by HRMS, IR, 1H and 13C NMR experiments .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-Ray diffraction analysis . These compounds often form complex structures due to hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques like NMR analysis .
Scientific Research Applications
Radiolabeled Antagonist for 5-HT1A Receptors
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate derivatives have been explored for their potential in neuroimaging, particularly as radiolabeled antagonists for the 5-HT1A receptors. For example, studies involving [18F]p-MPPF, a compound closely related to the chemical , have demonstrated its utility in the investigation of serotonergic neurotransmission through positron emission tomography (PET) imaging. This research is significant for understanding the role of 5-HT1A receptors in various neuropsychiatric disorders (Plenevaux et al., 2000).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Research has shown that some derivatives exhibit good antimicrobial properties against a range of microorganisms, suggesting a potential application in developing new antimicrobial agents. For instance, a study on 1,2,4-triazol-3-one derivatives, incorporating the methoxyphenyl piperazine motif, highlighted their significant antimicrobial effects, underscoring the chemical's versatility in pharmaceutical chemistry (Fandaklı et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate has led to the identification of anti-inflammatory and analgesic agents. These agents were found to inhibit cyclooxygenase (COX) enzymes effectively, showing promise as new therapeutic options for treating inflammation and pain (Abu‐Hashem et al., 2020).
Selective Killing of Bacterial Persisters
Another groundbreaking application involves the selective eradication of bacterial persisters, which are known to tolerate antibiotic treatments without being affected by traditional antibiotic-sensitive cells. This approach represents a novel strategy in combating bacterial resistance, showcasing the compound's potential in enhancing the efficacy of antibiotic treatments (Kim et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-26-18(24)17-13-20-19(21-14(17)2)23-11-9-22(10-12-23)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMWVKDMASLSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate |
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